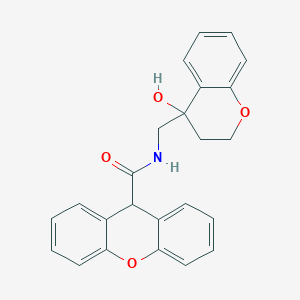

N-((4-羟基色满-4-基)甲基)-9H-呫吨-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

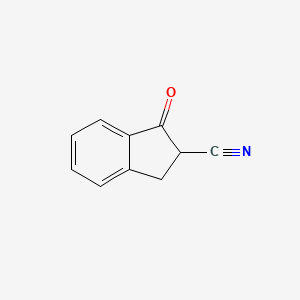

While specific synthesis methods for this compound are not available, similar compounds have been synthesized for research purposes .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name, but without specific research or experimental data, a detailed analysis is not possible .Chemical Reactions Analysis

Again, without specific studies on this compound, it’s difficult to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the nature of its constituent atoms.科学研究应用

Photopharmacology and Photoswitching

Benzimidazole-based photoswitches, including arylazobenzimidazoles, have emerged as valuable tools in photopharmacology. These compounds allow for optically-controlled investigations of pharmacological targets. Recent research has identified derivatives of N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide with near-quantitative bidirectional photoswitching using visible light. Additionally, these derivatives exhibit excellent thermal Z-isomer stability, making them promising candidates for future photopharmacological studies .

Circularly Polarized Light-Emitting Diodes (CP LEDs)

Chiral materials play a crucial role in generating circularly polarized electroluminescence in LEDs. N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide, due to its chiroptical properties, could contribute to CP LED technology. Researchers explore different mechanisms for achieving CP electroluminescence, including organic small molecules, polymers, inorganic complexes, and hybrid halide perovskites. Optimizing device architecture can enhance efficiency and dissymmetry factor in CP LEDs .

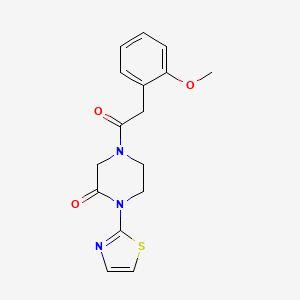

Malaria Parasite Inhibition

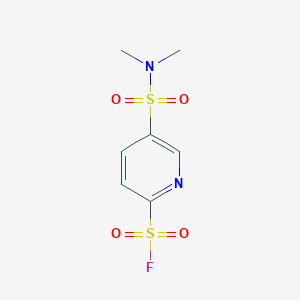

Interestingly, an N-[(4-hydroxychroman-4-yl)methyl]-sulphonamide derivative (DDD01035881) has been identified as a potent inhibitor of male gamete formation in the malaria parasite life cycle. This compound disrupts parasite transmission to mosquitoes. Further research could explore its mechanism of action and potential as an antimalarial drug .

未来方向

属性

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(25-15-24(27)13-14-28-21-12-6-3-9-18(21)24)22-16-7-1-4-10-19(16)29-20-11-5-2-8-17(20)22/h1-12,22,27H,13-15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQRRCGNYGNGRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-hydroxychroman-4-yl)methyl)-9H-xanthene-9-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)

![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)

![(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2529360.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)